molecular formula C23H18Cl2N4O4S2 B12456760 N'~1~,N'~5~-bis[(3-chloro-1-benzothiophen-2-yl)carbonyl]pentanedihydrazide

N'~1~,N'~5~-bis[(3-chloro-1-benzothiophen-2-yl)carbonyl]pentanedihydrazide

Cat. No.: B12456760
M. Wt: 549.5 g/mol
InChI Key: VVBFNNKREHDBHG-UHFFFAOYSA-N
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Description

5-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMOHYDRAZIDO]-N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-5-OXOPENTANEHYDRAZIDE is a complex organic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMOHYDRAZIDO]-N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-5-OXOPENTANEHYDRAZIDE typically involves multiple steps, starting with the preparation of the benzothiophene core. The core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The formohydrazido and carbonyl groups are then introduced through condensation reactions with hydrazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMOHYDRAZIDO]-N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-5-OXOPENTANEHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzothiophene ring .

Scientific Research Applications

5-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMOHYDRAZIDO]-N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-5-OXOPENTANEHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMOHYDRAZIDO]-N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-5-OXOPENTANEHYDRAZIDE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3-CHLORO-1-BENZOTHIOPHEN-2-YL)FORMOHYDRAZIDO]-N’-(3-CHLORO-1-BENZOTHIOPHENE-2-CARBONYL)-5-OXOPENTANEHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H18Cl2N4O4S2

Molecular Weight

549.5 g/mol

IUPAC Name

1-N',5-N'-bis(3-chloro-1-benzothiophene-2-carbonyl)pentanedihydrazide

InChI

InChI=1S/C23H18Cl2N4O4S2/c24-18-12-6-1-3-8-14(12)34-20(18)22(32)28-26-16(30)10-5-11-17(31)27-29-23(33)21-19(25)13-7-2-4-9-15(13)35-21/h1-4,6-9H,5,10-11H2,(H,26,30)(H,27,31)(H,28,32)(H,29,33)

InChI Key

VVBFNNKREHDBHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NNC(=O)CCCC(=O)NNC(=O)C3=C(C4=CC=CC=C4S3)Cl)Cl

Origin of Product

United States

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